molecular formula C18H16N6O5 B14756248 2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine

2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine

Cat. No.: B14756248
M. Wt: 396.4 g/mol
InChI Key: PXMRLQWANIPVKF-YNEHKIRRSA-N
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Description

2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is a synthetic compound with the molecular formula C18H16N6O5 and a molecular weight of 396.36 This compound is characterized by the presence of an adenosine moiety linked to an isoindoline-1,3-dione unit through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine typically involves the reaction of adenosine derivatives with isoindoline-1,3-dione derivatives under specific conditions. One common method involves the use of phthalic anhydride and 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isoindoline-1,3-dione moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Lacks the isoindoline-1,3-dione moiety.

    3’-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine: Similar structure but with different functional groups.

    2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Guanosine: Contains a guanine base instead of adenine.

Uniqueness

2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is unique due to the presence of the isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H16N6O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyisoindole-1,3-dione

InChI

InChI=1S/C18H16N6O5/c19-15-14-16(21-7-20-15)23(8-22-14)13-5-11(12(6-25)28-13)29-24-17(26)9-3-1-2-4-10(9)18(24)27/h1-4,7-8,11-13,25H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1

InChI Key

PXMRLQWANIPVKF-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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